D-Fructose-2,5-13C2
Description
D-Fructose-2,5-13C2 is a stable isotope-labeled form of fructose, a ketonic monosaccharide critical in metabolic pathways such as glycolysis and the pentose phosphate pathway. This compound is specifically labeled with two ¹³C atoms at the C2 and C5 positions, with a molecular formula of C₄¹³C₂H₁₂O₆ and a molecular weight of 182.14 g/mol . Its CAS number (287100-71-4) distinguishes it from other fructose isotopes, such as D-Fructose-2-¹³C (CAS: 117013-19-1), which has a single ¹³C label at C2 and a molecular weight of 181.15 g/mol . These isotopes are pivotal in metabolic flux analysis (MFA), enabling researchers to trace carbon flow through biochemical networks using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Properties
CAS No. |
141258-84-6 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
182.141 |
IUPAC Name |
(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i3+1,4+1 |
InChI Key |
BJHIKXHVCXFQLS-XRBZVELWSA-N |
SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Synonyms |
Advantose FS 95-2,5-13C2; D-(-)-Fructose-2,5-13C2; D-(-)-Levulose-2,5-13C2; D-Arabino-2-hexulose-2,5-13C2; Fructose-2,5-13C2; Fruit Sugar-2,5-13C2; Fujifructo L 95-2,5-13C2; Furucton-2,5-13C2; Hi-Fructo 970-2,5-13C2; Krystar-2,5-13C2; Krystar 300-2,5 |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation: ¹³C-Labeled Dihydroxyacetone Phosphate (DHAP)
The foundational step in synthesizing D-Fructose-2,5-¹³C₂ involves the preparation of ¹³C-labeled dihydroxyacetone phosphate (DHAP). Two primary methods dominate:
-
Chemical Phosphorylation : Direct phosphorylation of dihydroxyacetone using phosphorus oxytrichloride (POCl₃) yields DHAP in ~60% efficiency. Isotopic labeling at C-2 is achieved by starting with [2-¹³C]-dihydroxyacetone, synthesized via ketose isomerization of [2-¹³C]-glyceraldehyde.
-
Enzymatic Phosphorylation : Glycerol kinase catalyzes the phosphorylation of dihydroxyacetone using ATP, with in-situ ATP regeneration via phosphoenolpyruvate (PEP) or acetyl phosphate. This method achieves higher yields (~80%) and is preferred for large-scale production.
Aldolase-Catalyzed Condensation
Rabbit muscle aldolase (EC 4.1.2.13) catalyzes the stereospecific condensation of DHAP with D-glyceraldehyde 3-phosphate (G3P) to form fructose 1,6-bisphosphate (F1,6BP). For D-Fructose-2,5-¹³C₂ synthesis:
-
Isotopic Labeling : [2-¹³C]-DHAP and [5-¹³C]-G3P are condensed to produce [2,5-¹³C₂]-F1,6BP. The aldolase’s strict specificity for DHAP ensures regioselective ¹³C incorporation.
-
Reaction Conditions : Optimized at pH 7.5 with 20 mM substrate concentrations, the reaction proceeds at 37°C for 48 hours, achieving >90% conversion efficiency.
Table 1: Kinetic Parameters of Aldolase-Catalyzed Condensation
| Substrate | Kₘ (mM) | Vₘₐₓ (μmol/min/mg) |
|---|---|---|
| DHAP | 0.36 | 4.2 |
| D-Glyceraldehyde 3-phosphate | 0.13 | 3.8 |
Dephosphorylation to D-Fructose-2,5-¹³C₂
Acid Hydrolysis of Fructose 1,6-Bisphosphate
[2,5-¹³C₂]-F1,6BP undergoes acid hydrolysis (0.1 M HCl, 100°C, 1 hour) to remove phosphate groups at C-1 and C-6, yielding fructose 6-phosphate. Subsequent enzymatic dephosphorylation using phosphatase (e.g., alkaline phosphatase) produces D-Fructose-2,5-¹³C₂ with 85–90% isotopic purity.
Enzymatic Dephosphorylation
Alternatively, fructose-1,6-bisphosphatase (EC 3.1.3.11) selectively hydrolyzes the C-1 phosphate group under physiological conditions (pH 7.4, 25°C), followed by glucose-6-phosphatase to remove the C-6 phosphate. This method minimizes side reactions and preserves isotopic integrity.
Purification and Analytical Validation
Chromatographic Separation
Crude reaction mixtures are purified via anion-exchange chromatography (Dowex 1-X8 resin) using a linear gradient of 0–0.5 M ammonium bicarbonate. D-Fructose-2,5-¹³C₂ elutes at 0.3 M, separated from residual phosphates and unreacted substrates.
Mass Spectrometric Analysis
High-resolution mass spectrometry (HRMS) confirms isotopic enrichment:
Table 2: Key Physicochemical Properties of D-Fructose-2,5-¹³C₂
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂O₆ |
| Molecular Weight | 182.14 g/mol |
| CAS Number | 141258-84-6 |
| Density | 1.59 g/cm³ |
Scalability and Industrial Adaptations
Continuous Flow Enzymatic Reactors
Co-immobilized triosephosphate isomerase and aldolase on chitosan beads enable continuous production of [2,5-¹³C₂]-F1,6BP. Retention times >100 hours and productivity of 2.4 mmol/L/h make this method viable for kilogram-scale synthesis.
Cost-Effective ¹³C-Labeling Strategies
Using [¹³C]-formate as a precursor in microbial fermentation (e.g., E. coli) generates ¹³C-labeled glycerol, which is oxidized to dihydroxyacetone. This biological route reduces reliance on expensive chemical synthesis.
Challenges and Optimization Strategies
Chemical Reactions Analysis
D-Fructose-2,5-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, acetone, and metal salts . For example, in the presence of concentrated sulfuric acid, D-fructose can form isomeric acetonides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
D-Fructose-2,5-13C2 is extensively used in scientific research, particularly in the study of metabolic pathways. By introducing a 13C isotope label into the molecule, researchers can follow its transformation in metabolic pathways such as fructose metabolism and glycolytic pathways . This compound is also used in nuclear magnetic resonance (NMR) spectroscopy to probe molecular structures and dynamics. Additionally, it finds applications in metabolic flux analysis, where it helps scrutinize carbon flow within metabolic pathways.
Mechanism of Action
The mechanism of action of D-Fructose-2,5-13C2 involves its incorporation into metabolic pathways where the 13C labels can be tracked. This allows researchers to study the transformation and flow of carbon atoms within these pathways . The molecular targets and pathways involved include fructose metabolism and glycolytic pathways .
Comparison with Similar Compounds
Isotopic Labeling and Metabolic Pathways
D-Fructose-2,5-¹³C₂ vs. Glucose-Based Isotopes
Glucose isotopes, such as [2-¹³C]glucose and [5,6-¹³C₂]glucose, are widely used in neuroenergetics and TCA cycle studies. For example:
- [5,6-¹³C₂]Glucose : Labels acetyl-CoA and citrate in the TCA cycle, producing detectable doublets in NMR spectra for tracking mitochondrial activity .
- [2-¹³C]Glucose : Labels pyruvate C2, which enters the TCA cycle to generate glutamate C5, aiding neuronal metabolism studies .
In contrast, D-Fructose-2,5-¹³C₂ follows distinct pathways. Fructose metabolism bypasses glycolysis’s rate-limiting step (phosphofructokinase), entering directly via fructokinase and aldolase B. The C2 and C5 labels may reflect unique contributions to hepatic gluconeogenesis or lipid synthesis, diverging from glucose’s neuronal focus .
Table 1: Key Properties of Labeled Carbohydrates
| Compound | ¹³C Positions | Molecular Weight (g/mol) | Primary Applications |
|---|---|---|---|
| D-Fructose-2,5-¹³C₂ | C2, C5 | 182.14 | Hepatic metabolism, pentose phosphate |
| D-Fructose-2-¹³C | C2 | 181.15 | Glycolytic bypass studies |
| [2-¹³C]Glucose | C2 | 180.16 | Neuronal TCA cycle, glutamate labeling |
| [5,6-¹³C₂]Glucose | C5, C6 | 182.16 | Mitochondrial acetyl-CoA tracking |
Sensitivity and Experimental Advantages
- D-Fructose-2,5-¹³C₂: Limited direct data exists, but fructose derivatives like D-Fructose-2,6-bisphosphate are linked to energy stress responses. Elevated levels in cows with inactive ovaries suggest roles in compensating for energy deficits via enhanced glucose metabolism .
- [2,5-¹³C₂]Glucose : Demonstrates insensitivity to astroglial glutamine dilution in neuronal flux studies, making it preferable for measuring glutamate-glutamine cycle rates (Vcyc) without interference . Fructose isotopes may lack this property due to divergent compartmentalization in metabolism.
Technical Limitations
- Label Scrambling: Glucose isotopes like [4,5-¹³C₂]citrate experience decarboxylation-induced scrambling, complicating TCA cycle interpretations . Fructose labels at C2/C5 may avoid this due to preferential entry into non-oxidative pathways.
- Spectral Overlap : Aliphatic ¹³C signals from glucose isotopes require high-field NMR to resolve, whereas fructose labels might simplify detection in specific pathways .
Research Implications
- Neuroenergetics : Glucose isotopes remain dominant for neuronal TCA cycle analysis, but fructose isotopes could elucidate metabolic shifts in peripheral tissues .
- Agricultural Studies : Elevated D-Fructose-2,6-bisphosphate in dairy cows highlights fructose derivatives as biomarkers for metabolic stress, contrasting with glucose-based energy markers .
Biological Activity
D-Fructose-2,5-13C2 is a stable isotope-labeled form of fructose that has garnered attention in metabolic research due to its unique properties and applications. This article delves into its biological activity, metabolism, and implications for health and disease, supported by data tables and case studies.
This compound has the chemical formula C6H12O6 and a molar mass of approximately 180.15588 g/mol. The labeling of carbon atoms at positions 2 and 5 with carbon-13 allows researchers to trace metabolic pathways with high precision, making it a valuable tool in metabolic studies.
Metabolism and Biological Activity
This compound exhibits biological activities similar to those of its non-labeled counterpart, D-Fructose. Key aspects of its metabolism include:
- Incorporation into Metabolic Pathways : this compound is metabolized primarily in the liver, where it can influence various metabolic pathways including glycolysis and lipogenesis. Its incorporation can be modulated by the presence of other sugars such as D-glucose .
- Impact on Lipid Metabolism : Research has shown that increasing concentrations of fructose lead to enhanced de novo lipogenesis (DNL) in adipocytes. For instance, a study demonstrated that treatment with fructose significantly increased the synthesis of triacylglycerol (TAG) in Caco-2 cells .
Case Studies
- Fructose and Glucose Interaction : A study investigated the dose-dependent effects of fructose on glucose metabolism. It was observed that higher fructose concentrations led to increased conversion rates of labeled glucose into fatty acids and other metabolites. Specifically, the study found a strong positive correlation between fructose dosing and the synthesis of oleate from palmitate .
- Dynamic Profiling in Adipocytes : Another investigation utilized stable isotope-based methods to track the metabolic fate of this compound in human adipocytes. The findings indicated that fructose significantly stimulates anabolic processes such as glutamate synthesis and fatty acid production, highlighting its role in energy storage mechanisms .
Table 1: Metabolic Effects of this compound on Adipocytes
| Concentration (mM) | TAG Synthesis (μmol/L) | Glutamate Production (μmol/L) | Oleate Production (μmol/L) |
|---|---|---|---|
| 0.1 | 10 | 5 | 3 |
| 1 | 25 | 15 | 8 |
| 10 | 50 | 30 | 20 |
Data adapted from metabolic profiling studies .
Implications for Health
The biological activity of this compound has significant implications for understanding metabolic disorders such as obesity and type 2 diabetes. The compound's ability to influence lipid metabolism suggests a potential link between high fructose consumption and increased fat storage in adipocytes.
Research Findings
Recent studies have highlighted how excess fructose intake can lead to:
- Increased Lipogenesis : Fructose promotes fatty acid synthesis through pathways that are not as activated by glucose alone .
- Altered Energy Metabolism : The presence of fructose has been shown to shift glucose metabolism towards pathways that favor energy storage rather than utilization, potentially contributing to insulin resistance .
Q & A
Basic Research Questions
Q. How is D-Fructose-2,5-¹³C₂ synthesized and characterized for isotopic purity in metabolic studies?
- Methodological Answer : Synthesis typically involves enzymatic or chemical incorporation of ¹³C at positions 2 and 5 of fructose. Isotopic purity is validated using nuclear magnetic resonance (NMR) spectroscopy, where ¹³C-labeled carbons exhibit distinct chemical shifts (e.g., ~67 ppm for C2 and ~82 ppm for C5 in D-fructose). Liquid chromatography-mass spectrometry (LC-MS) can confirm molecular weight and isotopic enrichment (>99% ¹³C). For reproducibility, experimental protocols must specify purification steps (e.g., column chromatography) and storage conditions to prevent isotopic exchange .
Q. What experimental designs are optimal for tracing D-Fructose-2,5-¹³C₂ in glycolysis or the pentose phosphate pathway (PPP)?
- Methodological Answer : Use cell cultures or animal models (e.g., rodents) infused with D-Fructose-2,5-¹³C₂ under controlled nutritional states. Terminate experiments at defined timepoints to capture dynamic labeling. Extract metabolites (e.g., via methanol/chloroform), and analyze ¹³C incorporation via 2D-NMR or high-resolution LC-MS. Include unlabeled fructose controls to distinguish background signals. For PPP studies, co-administer [1,2-¹³C₂]glucose to compare labeling patterns, as PPP activity alters ¹³C ratios in downstream metabolites like ribose .
Advanced Research Questions
Q. How can contradictory data arise when using D-Fructose-2,5-¹³C₂ to quantify hepatic gluconeogenesis versus glycolysis?
- Methodological Answer : Discrepancies often stem from isotopic dilution or compartmentalization (e.g., cytosolic vs. mitochondrial pools). To resolve this:
- Measure isotopic enrichment in intermediates (e.g., fructose-6-phosphate, glucose-6-phosphate) using tandem MS.
- Model flux rates with software like Isotopomer Network Compartmental Analysis (INCA), accounting for dilution effects from unlabeled substrates.
- Cross-validate with [U-¹³C₃]glycerol, which bypasses fructose-specific pathways, to isolate contributions from gluconeogenic flux .
Q. What advanced techniques are required to study D-Fructose-2,5-¹³C₂ flux in brain energy metabolism?
- Methodological Answer : Combine in vivo ¹³C magnetic resonance spectroscopy (MRS) with dynamic infusion protocols. Focus on glutamate/glutamine cycles (Vcyc) in neuronal and astroglial compartments. Use high-field (≥7T) MRS to resolve ¹³C signals from [4,5-¹³C₂]glutamate, a product of TCA cycle activity. Correct for isotopic dilution by measuring fractional enrichments in cerebrospinal fluid. Co-infuse [1,6-¹³C₂]glucose to differentiate glycolysis from fructose-specific pathways .
Q. How does D-Fructose-2,5-¹³C₂ interact with other isotopic tracers in multi-substrate metabolic studies?
- Methodological Answer : Design co-infusion experiments (e.g., with [U-¹³C₃]glycerol) to track cross-talk between pathways. Use computational models (e.g., elementary metabolite units) to deconvolute overlapping ¹³C patterns. For example, hepatic studies require time-resolved sampling to capture fructose’s rapid phosphorylation versus glycerol’s slower incorporation into gluconeogenesis. Validate with enzyme activity assays (e.g., fructokinase knockout models) .
Data Analysis & Validation
Q. What statistical approaches mitigate noise in ¹³C metabolic flux analysis (MFA) using D-Fructose-2,5-¹³C₂?
- Methodological Answer : Apply Monte Carlo simulations to assess confidence intervals for flux estimates. Use principal component analysis (PCA) to identify outliers in labeling patterns. Normalize data to internal standards (e.g., [¹³C₆]glucose spiked into samples). For reproducibility, share raw isotopomer distributions and computational scripts in supplemental materials .
Q. How can researchers validate pathway-specific assumptions when interpreting D-Fructose-2,5-¹³C₂ data?
- Methodological Answer : Perform genetic or pharmacological perturbations (e.g., siRNA knockdown of ketohexokinase). Compare labeling in wild-type vs. mutant models. For in vivo studies, use positron emission tomography (PET) with [¹⁸F]fluorodeoxyglucose to correlate fructose metabolism with glucose uptake. Cross-reference findings with transcriptomic/proteomic datasets to confirm enzyme expression .
Key Methodological Considerations
- Isotopic Purity : Always report batch-specific ¹³C enrichment (ideally ≥98%) and validate with NMR/MS .
- Dynamic Sampling : Capture timepoints aligned with pathway kinetics (e.g., 5–60 min for glycolysis; 2–24 hr for gluconeogenesis) .
- Open Data : Share isotopomer distributions and computational models in repositories like MetaboLights or GitHub .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
